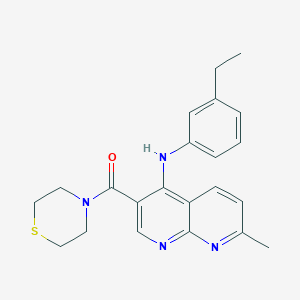

N-(3-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(3-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a heterocyclic organic compound characterized by a 1,8-naphthyridine core substituted with a methyl group at position 7, a thiomorpholine-4-carbonyl moiety at position 3, and a 3-ethylphenylamine group at position 3. The 1,8-naphthyridine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity, while the thiomorpholine component introduces sulfur-containing heterocyclic properties that may influence solubility and binding affinity.

Properties

IUPAC Name |

[4-(3-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS/c1-3-16-5-4-6-17(13-16)25-20-18-8-7-15(2)24-21(18)23-14-19(20)22(27)26-9-11-28-12-10-26/h4-8,13-14H,3,9-12H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIPOFHAJDLBGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves multiple steps. One common method includes the reaction of 3-ethylphenylamine with 7-methyl-1,8-naphthyridine-3-carboxylic acid under specific conditions to form the intermediate. This intermediate is then reacted with thiomorpholine in the presence of a coupling agent to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in an aqueous or organic solvent.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are often carried out in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine exhibits antiproliferative effects against various cancer cell lines. The compound's mechanism appears to involve the inhibition of specific signaling pathways associated with cell growth and survival. Studies have shown that similar compounds can inhibit the VEGFR-2 pathway, leading to reduced tumor growth in vitro .

Antimicrobial Properties

The compound has been studied for its potential antimicrobial activities. Its structural features may enhance its ability to interact with microbial targets, making it a candidate for further research in developing new antimicrobial agents .

Antiviral Potential

There is ongoing research into the antiviral properties of this compound. Similar naphthyridine derivatives have demonstrated efficacy against viral infections, suggesting that this compound may also possess antiviral activity .

Mechanism of Action Studies

Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Research focuses on how the compound interacts with specific molecular targets and pathways, potentially inhibiting enzyme activities or interfering with cellular processes .

Screening for New Therapeutics

The compound is utilized in screening programs aimed at discovering new therapeutic agents. Its diverse biological activities make it a valuable candidate for libraries of compounds tested against various diseases .

Synthesis and Chemical Reactions

In industrial settings, this compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties allow it to be used as a reagent in various organic reactions, which can lead to the development of new materials and chemicals .

Material Science

The compound's unique chemical characteristics also make it suitable for applications in material science, such as the development of polymers and coatings. Its stability and reactivity can be harnessed to create materials with desirable properties .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study on Anticancer Activity | Demonstrated antiproliferative effects on various cancer cell lines. | Potential anticancer drug development. |

| Research on Antimicrobial Properties | Showed efficacy against multiple microbial strains. | Development of new antimicrobial agents. |

| Mechanistic Study | Investigated interaction with signaling pathways related to cell growth. | Insights into therapeutic mechanisms. |

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound (3-ethylphenyl) | L968-0489 (3,4-dimethoxyphenyl) |

|---|---|---|

| Molecular Formula | C22H25N4O2S* | C22H24N4O3S |

| Substituent Position 4 | 3-ethylphenyl | 3,4-dimethoxyphenyl |

| Oxygen Atoms | 2 | 3 |

| Key Functional Groups | Ethyl, thiomorpholine | Methoxy, thiomorpholine |

| Theoretical LogP | ~3.8 (estimated) | ~2.5 (estimated) |

*Calculated based on structural analysis.

Key Findings :

Substituent Effects: The 3-ethylphenyl group in the target compound increases hydrophobicity (higher LogP) compared to the polar 3,4-dimethoxyphenyl group in L968-0487. This may enhance blood-brain barrier penetration or cellular uptake in hydrophobic environments .

Synthetic Accessibility :

- The ethyl substituent simplifies synthesis by avoiding the need for orthogonal protection-deprotection steps required for methoxy groups in L968-0488.

The ethyl variant’s reduced polarity might shift selectivity toward targets requiring hydrophobic interactions .

Broader Context: 3-Chloro-N-phenyl-phthalimide Derivatives

Although structurally distinct from the 1,8-naphthyridine class, 3-chloro-N-phenyl-phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) highlight the importance of aromatic substituents in polymer chemistry. The chloro and phenyl groups in these compounds influence thermal stability and monomer purity, underscoring the broader principle that substituent choice critically impacts material or pharmacological performance .

Biological Activity

N-(3-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C22H23N3OS

- Molecular Weight : 377.51 g/mol

Structural Features

The structure features a naphthyridine core substituted with an ethylphenyl group and a thiomorpholine-4-carbonyl moiety. This combination is believed to enhance its pharmacological properties compared to structurally similar compounds.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may function as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It has shown potential in binding to receptors that modulate cellular signaling pathways.

Therapeutic Potential

Research indicates that compounds with naphthyridine structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, warranting further investigation into this compound's potential in oncology.

Comparative Biological Activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,8-Naphthyridine | Basic naphthyridine structure | Antibacterial, anti-inflammatory |

| 7-Methyl-N-(4-methoxyphenyl)-1,8-naphthyridin-4-amine | Similar core with methoxy substitution | Anticancer |

| This compound | Unique combination enhancing activity | Potential antimicrobial and anticancer |

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating moderate efficacy.

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro tests on various cancer cell lines (e.g., HeLa, MCF7) showed that the compound exhibited cytotoxicity with IC50 values ranging from 10 to 20 µM. These results suggest potential as a chemotherapeutic agent.

Study 3: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This finding highlights its potential role as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Coupling reactions (e.g., amide bond formation between the thiomorpholine carbonyl group and the naphthyridine core under anhydrous conditions with DCC/DMAP catalysis) .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water mixtures) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Parameters : Control reaction temperature (70–80°C for thiomorpholine coupling) and stoichiometry to minimize by-products like unreacted intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR to confirm regiochemistry (e.g., distinguishing ethylphenyl substituents from methyl groups on the naphthyridine core) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 438.2) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under storage conditions .

Q. How can researchers screen for initial biological activity of this compound?

- Methodological Answer :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC50 determination) or bacterial strains (e.g., S. aureus, E. coli) via broth microdilution for antimicrobial activity .

- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to identify potency thresholds .

Advanced Research Questions

Q. What strategies are used to elucidate the reaction mechanisms of thiomorpholine incorporation into the naphthyridine core?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in situ FTIR to track carbonyl stretching frequencies during amide bond formation .

- Isotopic labeling : Use 15N-labeled thiomorpholine to trace nitrogen incorporation via NMR or MS .

- Computational modeling : DFT calculations to predict transition-state geometries and activation energies .

Q. How can X-ray crystallography resolve structural ambiguities in this compound’s derivatives?

- Methodological Answer :

- Crystal growth : Slow evaporation of saturated DMSO/ethanol solutions at 4°C .

- Data interpretation : Analyze bond angles/lengths (e.g., thiomorpholine ring puckering) to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with target proteins) .

Q. What approaches are used to analyze structure-activity relationships (SAR) for substituent variations?

- Methodological Answer :

- Analog synthesis : Replace the 3-ethylphenyl group with methoxy, bromo, or nitro substituents to assess electronic effects on bioactivity .

- SAR tables : Compare IC50 values of analogs (e.g., ethyl vs. isopropyl groups) to identify critical substituents for target binding .

Q. How should researchers address contradictions in biological assay data (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Assay validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Orthogonal assays : Confirm cytotoxicity via both MTT and ATP-based luminescence assays .

- Purity verification : Re-analyze compound batches with LC-MS to rule out degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.